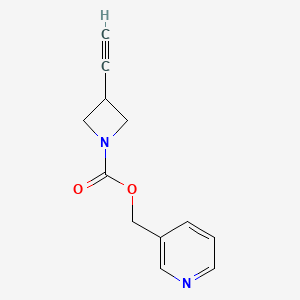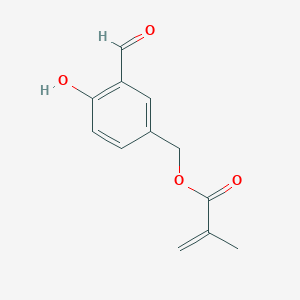![molecular formula C15H21NO2 B8564870 tert-butyl N-[(1S)-1-(4-ethenylphenyl)ethyl]carbamate](/img/structure/B8564870.png)
tert-butyl N-[(1S)-1-(4-ethenylphenyl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-Butyl[(1S)-1-(4-vinylphenyl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is characterized by the presence of a t-butyl group, a vinylphenyl group, and a carbamate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-(4-ethenylphenyl)ethyl]carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Industrial Production Methods: Industrial production methods for carbamates often involve the use of protecting groups for amines. The t-butyloxycarbonyl (Boc) group is one of the most common protecting groups used in the synthesis of peptides. The Boc group can be installed and removed under relatively mild conditions, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: t-Butyl[(1S)-1-(4-vinylphenyl)ethyl]carbamate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to convert the carbamate group into an amine.
Substitution: The compound can undergo substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-[(1S)-1-(4-ethenylphenyl)ethyl]carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amine groups during the synthesis of complex molecules .
Biology and Medicine: In biology and medicine, carbamates are used in the development of pharmaceuticals. They serve as intermediates in the synthesis of drugs and are involved in the modification of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It is also employed in the synthesis of agrochemicals and other specialty chemicals .
Wirkmechanismus
The mechanism of action of tert-butyl N-[(1S)-1-(4-ethenylphenyl)ethyl]carbamate involves the formation of a carbamate group, which can interact with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is commonly exploited in the design of enzyme inhibitors and other bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
t-Butyloxycarbonyl (Boc) Carbamate: Used as a protecting group for amines in peptide synthesis.
Carboxybenzyl (CBz) Carbamate: Another protecting group for amines, removed using catalytic hydrogenation.
Fluorenylmethoxy (FMoc) Carbamate: Used in peptide synthesis, removed with an amine base.
Uniqueness: t-Butyl[(1S)-1-(4-vinylphenyl)ethyl]carbamate is unique due to its specific structure, which includes a vinylphenyl group. This structural feature imparts distinct reactivity and properties compared to other carbamates. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C15H21NO2 |
|---|---|
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
tert-butyl N-[(1S)-1-(4-ethenylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C15H21NO2/c1-6-12-7-9-13(10-8-12)11(2)16-14(17)18-15(3,4)5/h6-11H,1H2,2-5H3,(H,16,17)/t11-/m0/s1 |
InChI-Schlüssel |
GVJYUIQFCRCQPT-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)C=C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C=C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Methoxypyridin-3-yl)aminocarbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B8564787.png)













